REACTION_CXSMILES
|
[C:1]1([C:7]2[N:8]=[CH:9][NH:10][CH:11]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[I:12]N1C(=O)CCC1=O>C(Cl)Cl>[I:12][C:11]1[NH:10][CH:9]=[N:8][C:7]=1[C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1
|
Name
|
|
Quantity
|
4.75 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C=1N=CNC1
|
Name
|
|
Quantity
|
6.75 g
|
Type
|
reactant
|
Smiles
|
IN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
CH2Cl2 is removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residual solid is triturated in hot ACN (150 mL)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The white-off solid is triturated in hot ACN (60 mL)
|
Type
|
TEMPERATURE
|
Details
|
cooled down to room temperature
|
Type
|
FILTRATION
|
Details
|
After a filtration
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
IC1=C(N=CN1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |